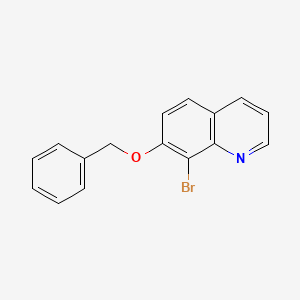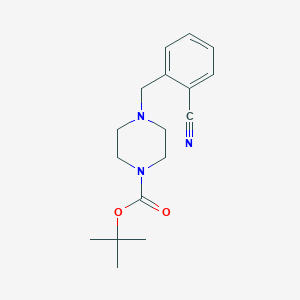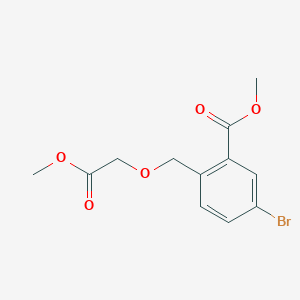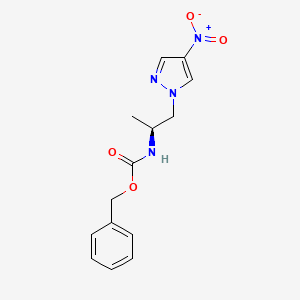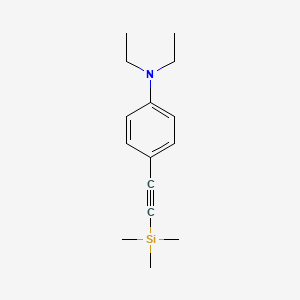
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline
Vue d'ensemble
Description
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline is a useful research compound. Its molecular formula is C15H23NSi and its molecular weight is 245.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of New Compounds : Trifluoromethoxy-substituted anilines can undergo hydrogen/lithium permutation, facilitating the synthesis of new benzodiazepines through organometallic reagents (Leroux, Castagnetti, & Schlosser, 2003).
Applications in Pyrolysis : Flash vacuum pyrolysis of trimethylsilyl (E,E)-2-cyanohexa-2,4-dienoate can yield aniline, demonstrating its utility in chemical synthesis (Besida & Brown, 1982).
Reactions with Nitrones : Trimethylsilyl cyanide and N-(trimethylsilyl) diphenylmethyleneamine react with nitrones to produce azoxybenzene and various compounds, showcasing their reactivity and potential in organic synthesis (Tsuge, Urano, & Iwasaki, 1980).
Nuclear Magnetic Resonance and Infrared Studies : N15-substituted trimethylsilyl-, -germyl-, and -stannylanilines show pyramidal arrangements of nitrogen bonds, indicating (p-->d)-pi bonding in group IV nitrogen bonds (Randall & Zuckerman, 1968).
Visible-light-induced Reactions : Visible-light-induced, iridium-catalyzed addition reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic, unsaturated carbonyl compounds yield two major products, demonstrating their potential in light-induced organic reactions (Lenhart & Bach, 2014).
Synthesis of Aniline Derivatives : (Diakylaminomethyl)trimethylsilanes react with benzyne to produce various aniline derivatives, such as 1-(-trimethylsilylbenzyl)piperidine and N-(4-pentenyl)-N-trimethylsilylmethylaniline, showing their applicability in the synthesis of diverse organic compounds (Sato, Aoyama, & Shirai, 1974).
Propriétés
IUPAC Name |
N,N-diethyl-4-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NSi/c1-6-16(7-2)15-10-8-14(9-11-15)12-13-17(3,4)5/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXQCXQQFOKPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

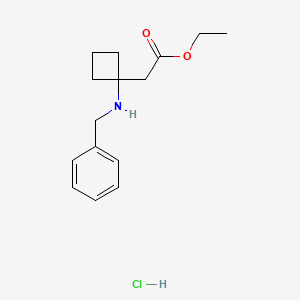
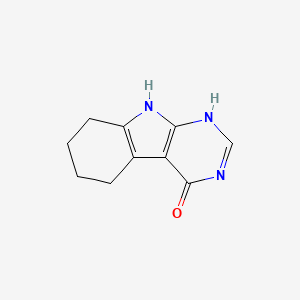
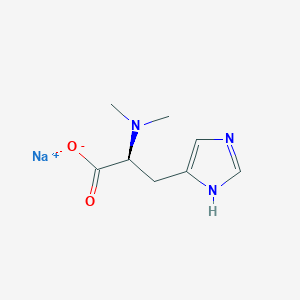
![tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride](/img/structure/B8147006.png)

